molecular formula C30H40O10 B12374119 Physagulide Y

Physagulide Y

Cat. No.: B12374119
M. Wt: 560.6 g/mol
InChI Key: VNEYTLXAFWQLRK-PCKJNAAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physagulide Y is a withanolide, a type of steroidal lactone, derived from the plant Physalis angulata var. villosa. This compound has garnered significant attention due to its potent anticancer properties, particularly as an inhibitor of the glucose transporter protein 1 (GLUT1) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Physagulide Y is typically isolated from the whole plant of Physalis angulata var. villosa. The extraction process involves using solvents like methanol or ethanol to obtain crude extracts, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from Physalis angulata var. villosa. advancements in biotechnological methods and synthetic biology could potentially pave the way for industrial-scale production in the future .

Chemical Reactions Analysis

Types of Reactions

Physagulide Y undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Physagulide Y has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the chemical behavior of withanolides.

    Biology: Investigated for its role in inhibiting glucose transport in cells.

    Medicine: Explored for its potential as an anticancer agent, particularly in inhibiting the proliferation of cancer cells.

Mechanism of Action

Physagulide Y exerts its effects primarily by inhibiting the glucose transporter protein 1 (GLUT1). This inhibition reduces glucose uptake in tumor cells, leading to decreased cell proliferation and increased cell damage. The compound’s mechanism of action involves binding to the GLUT1 protein, thereby blocking glucose transport and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Physagulide Y stands out due to its potent inhibition of GLUT1 and its significant anticancer activity. Unlike other withanolides, this compound has shown the highest efficacy in inhibiting glucose transport in cancer cells, making it a promising candidate for further research and development .

Properties

Molecular Formula

C30H40O10

Molecular Weight

560.6 g/mol

IUPAC Name

[(2S,3S,4S,6R,7S,11R,16R,17R)-2,16,17-trihydroxy-6-[(1R)-1-[(2R)-4-(hydroxymethyl)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7,11-dimethyl-12-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-13-en-3-yl] acetate

InChI

InChI=1S/C30H40O10/c1-14-17(13-31)11-20(39-25(14)35)15(2)30-24(40-30)23(38-16(3)32)29(37)19-12-22(34)28(36)9-6-7-21(33)27(28,5)18(19)8-10-26(29,30)4/h6-7,15,18-20,22-24,31,34,36-37H,8-13H2,1-5H3/t15-,18?,19?,20-,22-,23+,24+,26+,27+,28+,29-,30+/m1/s1

InChI Key

VNEYTLXAFWQLRK-PCKJNAAASA-N

Isomeric SMILES

CC1=C(C[C@@H](OC1=O)[C@@H](C)[C@@]23[C@@H](O2)[C@@H]([C@]4([C@@]3(CCC5C4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)C)O)OC(=O)C)CO

Canonical SMILES

CC1=C(CC(OC1=O)C(C)C23C(O2)C(C4(C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C)O)OC(=O)C)CO

Origin of Product

United States

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